



Application Notes & Protocols: Analytical Standards for (R)-3-Hydroxy Midostaurin

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Compound of Interest		
Compound Name:	(R)-3-Hydroxy Midostaurin	
Cat. No.:	B12424217	Get Quote

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] The metabolic conversion of Midostaurin to its hydroxylated metabolites is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4] Given that (R)-3-Hydroxy Midostaurin exhibits potent kinase inhibitory activity, its accurate characterization and quantification are critical for understanding the overall efficacy, safety profile, and pharmacokinetic properties of Midostaurin therapy.[1][5]

These application notes provide detailed protocols for the analysis of **(R)-3-Hydroxy Midostaurin** using High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices.

Physicochemical Properties

A summary of the key chemical and physical properties of **(R)-3-Hydroxy Midostaurin** is presented below.



Property	Value	Reference
IUPAC Name	N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide	[6]
Molecular Formula	C35H30N4O5	[4][6]
Molecular Weight	586.64 g/mol	[4]
CAS Number	155848-20-7	[1][4]
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in DMSO	[4]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a stability-indicating RP-HPLC method adapted from established methods for Midostaurin, suitable for determining the purity of **(R)-3-Hydroxy Midostaurin** and separating it from potential impurities and degradation products.[7][8]

- 1. Materials and Equipment
- (R)-3-Hydroxy Midostaurin reference standard
- Acetonitrile (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)



- Ultrapure water (18.2 MΩ·cm)
- HPLC system with UV/PDA detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm, PTFE or PVDF)
- RP-HPLC Column: Inertsil ODS-3V (250 x 4.6 mm, 5 μm) or equivalent C18 column[8]
- 2. Preparation of Solutions
- Mobile Phase A: Prepare a 40 mM ammonium formate buffer. Dissolve the appropriate amount of ammonium formate in ultrapure water and adjust the pH to 3.0 with formic acid.[7]
 [8]
- · Mobile Phase B: Acetonitrile.
- Standard Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of the (R)-3-Hydroxy Midostaurin reference standard and transfer to a 50 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the same solvent.
- Working Standard Solution (10 μ g/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with mobile phase B.
- 3. Chromatographic Conditions



Parameter	Condition	
Column	Inertsil ODS-3V (250 x 4.6 mm, 5 μm)[8]	
Mobile Phase	Gradient of Mobile Phase A (Buffer) and B (Acetonitrile)	
Gradient Program	Time (min)	
0		
15	_	
20	_	
22	_	
25		
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temp.	30 °C	
Detection	UV at 290 nm[7]	
Run Time	25 minutes[8]	

4. Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase B) to ensure a clean baseline.
- Perform five replicate injections of the Working Standard Solution (10 μg/mL).
- Assess the system suitability based on the criteria in the table below.
- Prepare the sample for analysis by dissolving it in acetonitrile to a nominal concentration of 10 $\mu g/mL$, filter through a 0.22 μm syringe filter, and inject.



 Calculate the purity by the area normalization method, assuming all detected peaks have a similar response factor.

5. System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0% (for n=5 injections)
% RSD of Retention Time	≤ 1.0% (for n=5 injections)

Protocol 2: Quantification in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and selective quantification of **(R)-3-Hydroxy Midostaurin** in human plasma, which is essential for pharmacokinetic studies. The method utilizes a stable isotope-labeled internal standard (IS) for accuracy.[9][10]

- 1. Materials and Equipment
- (R)-3-Hydroxy Midostaurin reference standard
- 3-Hydroxy Midostaurin-d5 (Internal Standard, IS)[10]
- Acetonitrile (LC-MS grade) with 0.1% formic acid
- Human plasma (K₂EDTA)
- LC-MS/MS system (e.g., Triple Quadrupole)
- UPLC/HPLC system
- Analytical balance, vortex mixer, centrifuge
- RP-UPLC Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 μm) or equivalent



2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-3-Hydroxy Midostaurin and the IS (3-Hydroxy Midostaurin-d5) in DMSO.
- Working Standard Solutions: Serially dilute the **(R)-3-Hydroxy Midostaurin** stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1-1000 ng/mL).
- Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 50 μL of plasma sample, calibration standard, or quality control (QC) sample into a
 1.5 mL microcentrifuge tube.
- Add 150 μL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile).
- Vortex for 30 seconds to precipitate plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Carefully transfer 100 μL of the supernatant to an autosampler vial for analysis.
- 4. LC-MS/MS Conditions



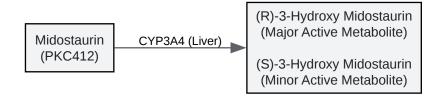
Parameter	Condition	
Column	Acquity BEH C18 (50 x 2.1 mm, 1.7 μm)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Flow Rate	0.4 mL/min	
Gradient	Linear gradient appropriate for separation	
Injection Volume	5 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Detection Mode	Multiple Reaction Monitoring (MRM)	

5. MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(R)-3-Hydroxy Midostaurin	587.2	284.1
3-Hydroxy Midostaurin-d5 (IS)	592.2	289.1

Note: MRM transitions are predictive and must be optimized on the specific mass spectrometer being used.

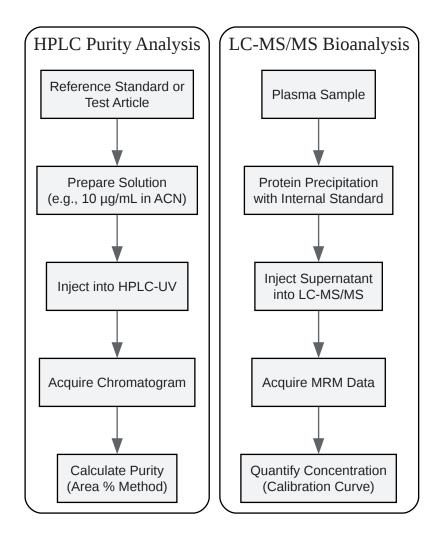
Visualizations



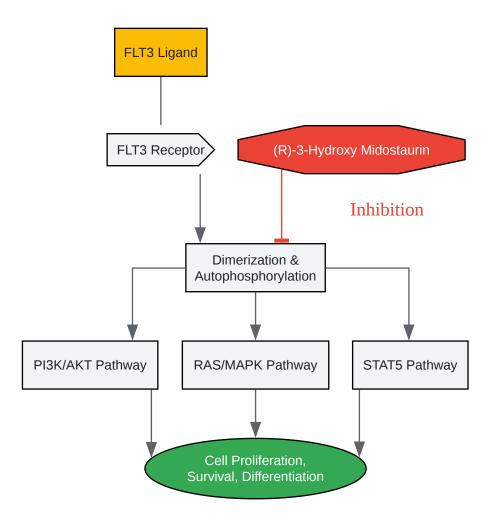
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Caption: Metabolic conversion of Midostaurin to its primary active metabolites.









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